

Chlorodiethylborane: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Chlorodiethylborane**

Cat. No.: **B1606905**

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CAS Number: 5314-83-0

Introduction

Chlorodiethylborane is a versatile organoboron reagent widely employed in organic synthesis. Its utility is most pronounced in the formation of carbon-carbon bonds, particularly in stereoselective reactions such as the aldol condensation. This technical guide provides an in-depth overview of **chlorodiethylborane**, including its chemical properties, a detailed synthesis protocol, and its application in the stereoselective aldol reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

Chlorodiethylborane is a pyrophoric liquid that is highly reactive towards moisture and air. It is typically handled under an inert atmosphere of nitrogen or argon. Key quantitative data for this compound are summarized in the table below.

Property	Value
CAS Number	5314-83-0
Molecular Formula	C4H10BCl
Molecular Weight	104.38 g/mol
Boiling Point	87-89 °C
Density	0.825 g/mL at 25 °C

Synthesis of Chlorodiethylborane

The synthesis of **chlorodiethylborane** is most commonly achieved through the redistribution reaction between triethylborane and boron trichloride. This reaction allows for the controlled exchange of substituents on the boron atom.

Experimental Protocol: Synthesis via Redistribution

Materials:

- Triethylborane (Et₃B)
- Boron trichloride (BCl₃)
- Anhydrous, degassed solvent (e.g., hexane or heptane)
- Schlenk line or glovebox for inert atmosphere operations
- Distillation apparatus

Procedure:

- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus must be thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.
- **Charging the Flask:** In the reaction flask, place a solution of triethylborane in the anhydrous solvent. The concentration should be approximately 1-2 M.

- **Addition of Boron Trichloride:** Cool the flask to 0 °C using an ice bath. Slowly add a stoichiometric amount of boron trichloride (as a solution in the same solvent or condensed directly into the dropping funnel) to the stirred triethylborane solution. The molar ratio of Et₃B to BCl₃ should be carefully controlled to favor the formation of **chlorodiethylborane**. A 2:1 molar ratio of Et₃B to BCl₃ is theoretically required for the redistribution to yield exclusively Et₂BCl.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours to ensure the redistribution equilibrium is reached.
- **Purification:** The product, **chlorodiethylborane**, can be isolated and purified by fractional distillation under reduced pressure. The purity of the fractions should be monitored by NMR spectroscopy.

Safety Note: Both triethylborane and boron trichloride are highly reactive and corrosive. Triethylborane is pyrophoric. All manipulations must be carried out by trained personnel in a well-ventilated fume hood under a stringent inert atmosphere.

Application in Stereoselective Aldol Reactions

Chlorodiethylborane is a key reagent for the generation of boron enolates from ketones, which then undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of the reaction is controlled by the geometry of the boron enolate, which is influenced by the steric bulk of the ketone substituents and the reaction conditions.

Experimental Protocol: Boron-Mediated Aldol Reaction

Materials:

- Ketone (e.g., propiophenone)
- Aldehyde (e.g., benzaldehyde)
- **Chlorodiethylborane** (Et₂BCl)
- Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

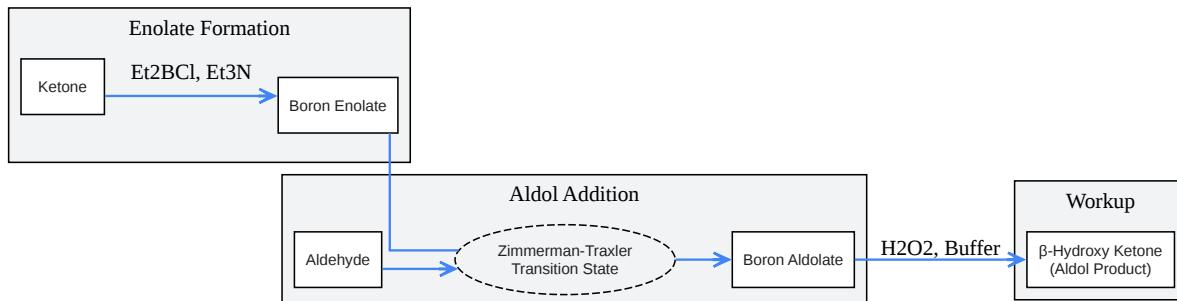
- Anhydrous solvent (e.g., dichloromethane or diethyl ether)
- Workup reagents (e.g., methanol, hydrogen peroxide, buffer solution)

Procedure:

- Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath. Add the tertiary amine base, followed by the slow, dropwise addition of a solution of **chlorodiethylborane**. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the boron enolate.
- Aldol Addition: To the same flask, add a solution of the aldehyde in the anhydrous solvent dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-3 hours.
- Workup: Quench the reaction by the addition of methanol. Allow the mixture to warm to 0 °C and then add a buffered solution (e.g., phosphate buffer, pH 7) followed by the slow, careful addition of hydrogen peroxide to oxidize the boron species.
- Isolation and Purification: After stirring for an additional hour at room temperature, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldol product can then be purified by flash column chromatography.

Reaction Mechanism Visualization

The stereochemical outcome of the boron-mediated aldol reaction can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters.



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Caption: Boron-Mediated Aldol Reaction Workflow.

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